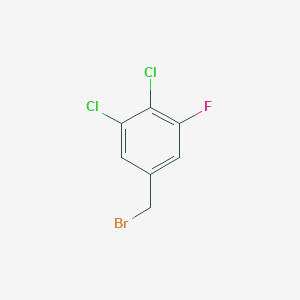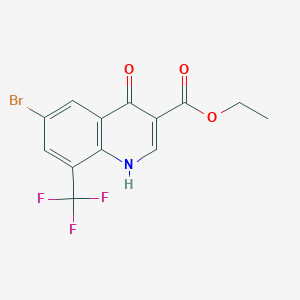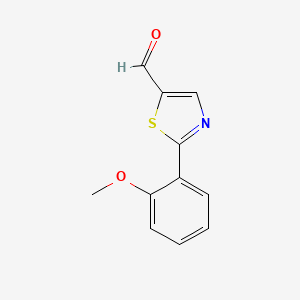
3,4-Dichloro-5-fluorobenzyl bromide
Übersicht
Beschreibung
3,4-Dichloro-5-fluorobenzyl bromide (DCFB) is a halogenated organic compound that is used in a variety of scientific fields, including medicinal chemistry, organic synthesis, and analytical chemistry. It is a colorless, volatile liquid that has a low boiling point and is used in a variety of applications. DCFB is a versatile compound that can be used in a variety of reactions, including nucleophilic substitution, elimination, and oxidation. In addition, it can be used to synthesize a wide range of compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Key Intermediates
"3,4-Dichloro-5-fluorobenzyl bromide" plays a crucial role as an intermediate in the synthesis of complex molecules. For example, it is used in the preparation of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis process highlights the challenges and innovations in developing practical, large-scale methods for producing such intermediates, emphasizing the importance of safety and efficiency in chemical manufacturing (Qiu et al., 2009).
Environmental Impact of Brominated Compounds
Research on the environmental impact of brominated compounds, including those related to "3,4-Dichloro-5-fluorobenzyl bromide", sheds light on the toxicity profiles and environmental behavior of these substances. Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) indicate that these brominated analogs share similar toxicity profiles with their chlorinated counterparts. Such research is critical for understanding the potential risks associated with the use and disposal of brominated flame retardants and related chemicals (Birnbaum et al., 2003).
Formation and Impact of Brominated Disinfection By-Products
The presence of bromide ions in water treatment processes, especially when using ozone, can lead to the formation of brominated disinfection by-products (DBPs). These compounds pose potential risks to human health and aquatic organisms, emphasizing the need for strategies to minimize their formation. This area of research is particularly relevant for the management of water quality in desalination systems and other water treatment applications, illustrating the complex interplay between chemical use in water treatment and environmental health outcomes (Agus et al., 2009).
Eigenschaften
IUPAC Name |
5-(bromomethyl)-1,2-dichloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQRVSSZLNUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241694 | |
| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-fluorobenzyl bromide | |
CAS RN |
1803807-07-9 | |
| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803807-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-yl]triphenyl-phosphonium sulfate](/img/structure/B1450001.png)
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1450002.png)
![1-[(3-Fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1450003.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B1450004.png)
![2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1450006.png)



![3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1450013.png)



![7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450021.png)